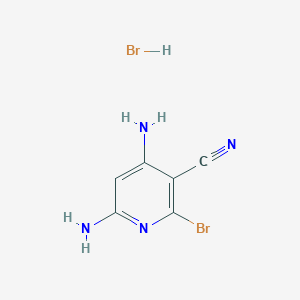![molecular formula C11H9ClN2O B13133572 (6-Chloro-[2,3'-bipyridin]-5-yl)methanol](/img/structure/B13133572.png)
(6-Chloro-[2,3'-bipyridin]-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is a chemical compound that belongs to the class of bipyridines Bipyridines are heterocyclic compounds containing two pyridine rings This particular compound is characterized by the presence of a chlorine atom at the 6th position and a methanol group at the 5th position of the bipyridine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol typically involves the chlorination of bipyridine followed by the introduction of the methanol group. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the chlorination of pyridine derivatives using phosphoryl chloride at elevated temperatures .
Industrial Production Methods
Industrial production of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol may involve large-scale chlorination processes followed by purification steps to isolate the desired compound. The use of continuous flow systems and advanced catalytic processes can enhance the efficiency and yield of the production .
Analyse Des Réactions Chimiques
Types of Reactions
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated bipyridine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of 6-chloro-[2,3’-bipyridin]-5-carboxylic acid.
Reduction: Formation of 6-hydro-[2,3’-bipyridin]-5-yl)methanol.
Substitution: Formation of various substituted bipyridines depending on the nucleophile used.
Applications De Recherche Scientifique
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes
Mécanisme D'action
The mechanism of action of (6-Chloro-[2,3’-bipyridin]-5-yl)methanol involves its interaction with specific molecular targets. The chlorine and methanol groups contribute to its binding affinity and reactivity. It can act as a ligand, forming coordination complexes with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-nitropyridine: Another chlorinated pyridine derivative with different functional groups.
Pyridine and Pyrrole: Basic heterocyclic compounds with similar aromatic properties.
Pyrimido[4,5-d]pyrimidines: Bicyclic compounds with structural similarities to bipyridines.
Uniqueness
(6-Chloro-[2,3’-bipyridin]-5-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H9ClN2O |
|---|---|
Poids moléculaire |
220.65 g/mol |
Nom IUPAC |
(2-chloro-6-pyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H9ClN2O/c12-11-9(7-15)3-4-10(14-11)8-2-1-5-13-6-8/h1-6,15H,7H2 |
Clé InChI |
DMUINHSPAMLLCL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NC(=C(C=C2)CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine hydrochloride](/img/structure/B13133561.png)


![tert-butyl (3R)-3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate](/img/structure/B13133573.png)
![9,10-Anthracenedione, 2-[(4-hydroxyphenyl)azo]-](/img/structure/B13133583.png)
